N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an oxan-4-ylsulfinyl group, and an acetamide moiety
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)16-15(17)10-20(18)14-3-5-19-6-4-14/h7-9,14H,3-6,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLCIFJTBIHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)C2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide typically involves multiple steps:
Formation of the Oxan-4-ylsulfinyl Group: This step involves the oxidation of a suitable precursor to introduce the sulfinyl group.
Attachment of the Acetamide Moiety: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Substitution on the Phenyl Ring:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(oxan-4-ylthio)acetamide: Similar structure but with a thioether group instead of a sulfinyl group.
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfonyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
N-(3,5-dimethylphenyl)-2-(oxan-4-ylsulfinyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with thioether or sulfonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
